N,N'-bis(2-chlorophenyl)hexanediamide
Description
N,N'-bis(2-chlorophenyl)hexanediamide is a diamide derivative featuring a hexanedioic acid backbone substituted at both terminal amide nitrogen atoms with 2-chlorophenyl groups. Its molecular formula is C₁₈H₁₈Cl₂N₂O₂, with a calculated molecular weight of 365.26 g/mol (based on ). The 2-chlorophenyl substituents introduce steric and electronic effects that influence its physicochemical properties and biological activity. This compound belongs to a broader class of N,N'-diarylalkanediamides, which are studied for applications ranging from antialgal agents to radiosensitizers .
Properties
CAS No. |
316139-00-1 |
|---|---|
Molecular Formula |
C18H18Cl2N2O2 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
N,N'-bis(2-chlorophenyl)hexanediamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-13-7-1-3-9-15(13)21-17(23)11-5-6-12-18(24)22-16-10-4-2-8-14(16)20/h1-4,7-10H,5-6,11-12H2,(H,21,23)(H,22,24) |
InChI Key |
JGOGNZXSEKDSTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2Cl)Cl |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Chain Length Dependence
The number of methylene groups (m) in the alkanediamide backbone correlates with bioactivity in a substituent-dependent manner:
- For R=4-Cl derivatives, antialgal activity increased linearly with chain length (m=2–7).
- For R=4-CH₃ or 4-OCH₃ , activity peaked at m=6 (hexanediamide), forming a quasi-parabolic relationship .
- The target compound’s hexane chain (m=6) balances lipophilicity and flexibility, optimizing interactions with biological targets .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Aqueous Solubility (logSw) | Key Substituents |
|---|---|---|---|---|---|
| N,N'-bis(2-chlorophenyl)hexanediamide | C₁₈H₁₈Cl₂N₂O₂ | 365.26 | ~4.2* | Not reported | 2-chlorophenyl |
| N,N'-bis(3,4-dichlorophenyl)hexanediamide | C₁₈H₁₆Cl₄N₂O₂ | 434.15 | ~5.1* | Low | 3,4-dichlorophenyl |
| N,N'-bis(3-ethylphenyl)hexanediamide (Y204-1863) | C₂₂H₂₈N₂O₂ | 352.48 | 4.24 | -4.26 | 3-ethylphenyl |
| N,N'-bis(2-chloroethyl)hexanediamide | C₁₀H₁₆Cl₂N₂O₂ | 283.16 | ~1.8* | Moderate | 2-chloroethyl |
| N,N′-Bis(2-chlorophenyl)propanediamide | C₁₄H₁₂Cl₂N₂O₂ | 307.17 | ~3.5* | Low | 2-chlorophenyl (shorter chain) |
*Estimated based on analogous structures.
- Lipophilicity (logP) : The target compound’s logP (~4.2) is higher than N,N'-bis(2-chloroethyl)hexanediamide (logP ~1.8) due to aromatic chlorophenyl groups, enhancing membrane penetration but reducing aqueous solubility .
- Solubility : Hydrophilic substituents (e.g., hydroxyl in N,N′-Bis(2-hydroxyethyl)hexanediamide) improve solubility, whereas chloroaryl groups decrease it, as seen in the low logSw (-4.26) of Y204-1863 .
Key Research Findings
Substituent Position Matters : 2-chlorophenyl groups offer a balance between steric effects and electronic withdrawal, but 3,4-dichloro-substituted analogs exhibit higher antialgal potency due to stronger electron-withdrawing effects .
Chain Length Optimization : Hexanediamide (m=6) is optimal for R=4-CH₃/OCH₃ derivatives, whereas butanediamide (m=4) suffices for 3,4-dichloro-substituted compounds .
Solubility Limitations : Low aqueous solubility remains a challenge for chloroaryl diamides, necessitating structural modifications (e.g., PEGylation) for in vivo applications .
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